Cas no 746606-22-4 (2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide)

2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide scaffold with distinct structural motifs, including a 3,4-dimethoxyphenethyl group and a 4-fluorophenyl-substituted furan moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate for kinase inhibitors or bioactive agents targeting signaling pathways. The presence of electron-rich (methoxy) and electron-deficient (fluoro) aromatic systems may enhance binding selectivity in biological systems. The α,β-unsaturated carbonyl group offers reactivity for further derivatization, while the cyano functionality can influence electronic properties and intermolecular interactions. Its well-defined structure makes it suitable for structure-activity relationship studies in drug discovery.
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide structure
746606-22-4 structure
商品名:2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
CAS番号:746606-22-4
MF:C24H21FN2O4
メガワット:420.432949781418
CID:5801485
PubChem ID:2110436

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide 化学的及び物理的性質

名前と識別子

    • 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
    • EN300-26606496
    • AKOS000969842
    • 746606-22-4
    • Z44327331
    • インチ: 1S/C24H21FN2O4/c1-29-22-9-3-16(13-23(22)30-2)11-12-27-24(28)18(15-26)14-20-8-10-21(31-20)17-4-6-19(25)7-5-17/h3-10,13-14H,11-12H2,1-2H3,(H,27,28)/b18-14+
    • InChIKey: UCCSFODISWFJEK-NBVRZTHBSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1=CC=C(/C=C(\C#N)/C(NCCC2C=CC(=C(C=2)OC)OC)=O)O1

計算された属性

  • せいみつぶんしりょう: 420.14853532g/mol
  • どういたいしつりょう: 420.14853532g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 668
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 84.5Ų

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26606496-0.05g
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
746606-22-4 95.0%
0.05g
$246.0 2025-03-20

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide 関連文献

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamideに関する追加情報

Professional Introduction to Compound with CAS No. 746606-22-4 and Product Name: 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide

Compound with the CAS number 746606-22-4 and the product name 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key functional groups, including a cyano group, an amide linkage, and a furan moiety, which contribute to its distinct chemical properties and biological activity.

The cyano group at the 2-position of the molecule is particularly noteworthy, as it can influence the electronic properties of the compound and its reactivity in biological systems. This group is often involved in hydrogen bonding interactions, which can modulate the binding affinity of the compound to biological targets. Additionally, the amide linkage in the structure provides a stable backbone for further chemical modifications, enabling researchers to tailor the compound's properties for specific applications.

The presence of a 3,4-dimethoxyphenyl group at the N-terminus adds another layer of complexity to the compound's behavior. This aromatic ring system is known for its ability to interact with various biological receptors due to its hydrophobic nature and electronic distribution. The methoxy substituents further enhance these interactions by influencing the electron density on the ring, potentially enhancing binding affinity or selectivity.

At the other end of the molecule, the 5-(4-fluorophenyl)furan-2-yl group introduces a heterocyclic component that is increasingly recognized for its role in medicinal chemistry. Furan derivatives are known for their versatility in drug design, often exhibiting favorable pharmacokinetic properties and biological activity. The 4-fluorophenyl substituent adds an additional layer of functionality, which can be critical for optimizing interactions with biological targets. The fluorine atom's ability to modulate electronic properties and metabolic stability makes it a valuable tool in drug development.

Recent research has highlighted the potential of this compound as a lead candidate for further development in therapeutic areas such as oncology and central nervous system (CNS) disorders. Studies have demonstrated that compounds with similar structural motifs can exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. The unique combination of functional groups in this molecule suggests that it may possess multiple points of interaction with biological targets, potentially leading to enhanced efficacy and reduced side effects.

In vitro studies have shown promising results regarding the biological activity of this compound. For instance, preliminary experiments indicate that it may exhibit inhibitory effects on enzymes such as kinases and proteases, which are often implicated in cancer progression. Additionally, its interaction with receptors involved in neurotransmission has been explored, suggesting potential applications in treating neurological disorders.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Key steps include nucleophilic substitution reactions, condensation reactions, and cyclization processes, each requiring precise optimization to achieve the desired product.

The pharmacological profile of this compound is still under investigation, but early data suggest that it may have significant therapeutic potential. Researchers are particularly interested in its ability to modulate signaling pathways associated with inflammation and cell proliferation. By targeting these pathways, the compound may offer new treatment options for conditions where current therapies are limited or ineffective.

Advances in computational chemistry have also played a crucial role in understanding the properties of this compound. Molecular modeling studies have helped researchers predict how it might interact with biological targets at an atomic level. These insights are invaluable for guiding further optimization efforts and improving drug-like properties such as solubility, bioavailability, and metabolic stability.

The development of novel pharmaceuticals often involves iterative processes of synthesis, testing, and refinement. This compound is no exception; ongoing research aims to improve its potency, selectivity, and pharmacokinetic profile. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists hope to accelerate this process and bring new treatments to patients more quickly.

The economic impact of discovering new drugs cannot be overstated. Compounds like this one have the potential to generate significant revenue if successfully developed into marketable therapies. Pharmaceutical companies invest heavily in research and development pipelines precisely because compounds with novel mechanisms of action can address unmet medical needs and command premium pricing.

The regulatory landscape for new drugs is complex but essential for ensuring patient safety and efficacy. Regulatory agencies require extensive documentation demonstrating that a drug is both safe for human use and effective at treating a specific condition before it can be approved for commercial distribution. This rigorous process helps ensure that only well-characterized drugs reach patients but can also delay market entry significantly.

The future prospects for this compound remain promising as researchers continue to explore its potential applications. Collaborative efforts between academic institutions and industry partners will be crucial for translating laboratory discoveries into clinical reality. By fostering innovation through interdisciplinary collaboration, scientists hope to unlock new therapeutic strategies that can benefit patients worldwide.

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